![molecular formula C13H16N2O4 B2462211 Ethenesulfonyl chloride CAS No. 6608-47-5](/img/structure/B2462211.png)
Ethenesulfonyl chloride
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Overview
Description
Ethenesulfonyl chloride, also known as Ethylenesulfonyl chloride or Vinylsulfonyl chloride, is a chemical compound with the molecular formula CHClOS . It has an average mass of 126.562 Da and a mono-isotopic mass of 125.954224 Da .
Chemical Reactions Analysis
Ethenesulfonyl chloride reacts with alcohols in the presence of tertiary amines to give a mixture of the alkyl ethenesulfonate and the alkyl betylate . With pyridine and neopentyl alcohol, the product composition from the reaction of Ethenesulfonyl chloride is identical to that from the pyridinio-sulfonyl chloride .Scientific Research Applications
Radiolabeling and PET Imaging
Ethenesulfonyl chloride serves as a precursor for fluorine-18 labeled prosthetic groups (PGs). These PGs are essential for radiolabeling sensitive biological molecules like peptides and proteins. Researchers have optimized the synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) using microfluidic reactors. The conjugation of [18F]ESF with amino acids and proteins allows for positron emission tomography (PET) imaging. However, further studies are needed to enhance conjugate stability before widespread clinical use .
Vinylogous Nucleophilic Catalysis
Ethenesulfonyl chloride reacts with water in the presence of tertiary amines (such as pyridine or trimethylamine) to form cationic sulfinyl compounds. These reactions proceed primarily through vinylogous substitution, leading to interesting synthetic pathways. Researchers have explored this chemistry for the synthesis of novel molecules .
Mechanism of Action
Target of Action
Ethenesulfonyl chloride is a chemical compound that primarily targets tertiary amine bases . These bases play a crucial role in various biochemical reactions, serving as nucleophiles that can donate electron pairs to form new bonds.
Mode of Action
The interaction of ethenesulfonyl chloride with its targets involves a vinylogous substitution reaction . In the presence of tertiary amines, ethenesulfonyl chloride undergoes an initial vinylogous substitution reaction to form a cationic sulfene . This sulfene then reacts with water either by addition (and deprotonation) to form a betaine or by vinylogous substitution (and deprotonation) to give the alkenesulfonate anion .
Biochemical Pathways
The reaction of ethenesulfonyl chloride with tertiary amines affects the biochemical pathways involving the formation of sulfenes and betaines . The formation of these intermediates can influence downstream reactions, leading to the production of various products depending on the specific conditions and reactants present .
Result of Action
The molecular and cellular effects of ethenesulfonyl chloride’s action are largely dependent on the specific conditions and reactants present. For instance, in the presence of tertiary amines and water, the reaction can lead to the formation of betaines and alkenesulfonate anions . These products can then participate in further reactions, potentially leading to a wide range of downstream effects.
Action Environment
The action, efficacy, and stability of ethenesulfonyl chloride are influenced by various environmental factors. For instance, the presence of water and tertiary amines is crucial for its reaction to proceed . Additionally, factors such as temperature and pH could potentially influence the rate and outcome of the reaction .
properties
IUPAC Name |
ethenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOZNPPBKHYHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6608-47-5 |
Source
|
Record name | ethenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary reaction mechanism of ethenesulfonyl chloride with alcohols in the presence of tertiary amines?
A1: Ethenesulfonyl chloride (CH2=CHSO2Cl) reacts with alcohols in the presence of tertiary amines primarily through a vinylogous nucleophilic catalysis mechanism [, ]. This involves the formation of a reactive sulfene intermediate (CH2=C=SO) []. The sulfene can then react with the alcohol to form the corresponding alkyl ethenesulfonate (CH2=CHSO2OR) or the alkyl betylate (R3′N+CH2CH2SO2OR Cl−) depending on the reaction conditions [].
Q2: Can ethenesulfonyl chloride undergo reactions other than esterification in the presence of tertiary amines?
A3: Yes, ethenesulfonyl chloride can undergo hydrolysis in the presence of tertiary amines like pyridine and trimethylamine []. This reaction also proceeds via the formation of a cationic sulfene intermediate []. The sulfene can then react with water to form the betaine (R3′N+CH2CH2SO3−) or undergo vinylogous substitution to yield the ethenesulfonate anion (CH2=CHSO3−) [].
Q3: How does the nature of the substituent at the 2-position of ethanesulfonyl chloride influence its reactivity?
A4: The nucleofugality of the substituent at the 2-position plays a crucial role in determining the reaction pathway of 2-substituted ethanesulfonyl chlorides (X—CH2CH2SO2Cl) with alcohols in the presence of pyridine []. Low nucleofugality favors ester formation via the sulfene intermediate []. Intermediate nucleofugality leads to a mixture of the corresponding ester and ethenesulfonate due to partial loss of the 2-substituent during sulfene trapping []. High nucleofugality primarily yields the ethenesulfonate and pyridinio-betylate esters due to initial elimination of HX to form ethenesulfonyl chloride, which then reacts further [].
Q4: Are there alternative synthetic routes to access 2-(phenylthio)ethanesulfonyl chloride besides using ethenesulfonyl chloride as a starting material?
A5: Yes, 2-(phenylthio)ethanesulfonyl chloride can be synthesized through several routes. It is the major product from the reaction of lithium 2-(phenylthio)ethanesulfinate with chlorine []. Additionally, contrary to previous reports, it can also be obtained from the reaction of benzenethiol with ethenesulfonyl chloride and from the reaction of sodium 2-(phenylthio)ethanesulfonate with phosphorus pentachloride [].
Q5: What is the reported thermal decomposition pathway of 2-(phenylthio)ethanesulfonyl chloride?
A6: Upon heating, 2-(phenylthio)ethanesulfonyl chloride undergoes desulfonylation to form 2-(phenylthio)ethyl chloride []. This reaction is believed to proceed through an internal displacement of the chlorosulfonyl group, leading to the formation of an episulfonium ion intermediate []. The rate of this decomposition reaction increases with increasing solvent polarity, supporting the proposed ionic mechanism [].
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